2,5-Diisopropylphenol 2,5-Diisopropylphenol 2,5-diisopropylphenol is a monoterpenoid.
2, 5-Diisopropylphenol belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 2, 5-Diisopropylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 5-diisopropylphenol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2, 5-diisopropylphenol can be found in herbs and spices. This makes 2, 5-diisopropylphenol a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 35946-91-9
VCID: VC20883153
InChI: InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3
SMILES: CC(C)C1=CC(=C(C=C1)C(C)C)O
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol

2,5-Diisopropylphenol

CAS No.: 35946-91-9

Cat. No.: VC20883153

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

2,5-Diisopropylphenol - 35946-91-9

Specification

Description 2,5-diisopropylphenol is a monoterpenoid.
2, 5-Diisopropylphenol belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. 2, 5-Diisopropylphenol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2, 5-diisopropylphenol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2, 5-diisopropylphenol can be found in herbs and spices. This makes 2, 5-diisopropylphenol a potential biomarker for the consumption of this food product.
CAS No. 35946-91-9
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name 2,5-di(propan-2-yl)phenol
Standard InChI InChI=1S/C12H18O/c1-8(2)10-5-6-11(9(3)4)12(13)7-10/h5-9,13H,1-4H3
Standard InChI Key VFNUNYPYULIJSN-UHFFFAOYSA-N
SMILES CC(C)C1=CC(=C(C=C1)C(C)C)O
Canonical SMILES CC(C)C1=CC(=C(C=C1)C(C)C)O
Melting Point 95.5°C

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